molecular formula C12H16O4 B2536400 (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid CAS No. 2248187-79-1

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B2536400
CAS No.: 2248187-79-1
M. Wt: 224.256
InChI Key: HZJIVKCFJMZADC-QMMMGPOBSA-N
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Description

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-dimethoxybenzaldehyde and 2-methylpropanoic acid.

    Grignard Reaction: The 2,5-dimethoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid.

    Chiral Resolution: The final step involves chiral resolution to obtain the (2S)-enantiomer of the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as aldehydes or ketones.

    Reduction: Reduced forms such as alcohols.

    Substitution: Substituted derivatives with various functional groups on the aromatic ring.

Scientific Research Applications

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)propionic acid
  • 3-(3-Methylphenyl)propionic acid
  • 3-(3-Methoxyphenyl)propionic acid

Comparison: (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to the presence of the dimethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2S)-3-(2,5-dimethoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-7-10(15-2)4-5-11(9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJIVKCFJMZADC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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